Spns2-IN-1

Description

Structure

2D Structure

3D Structure of Parent

Properties

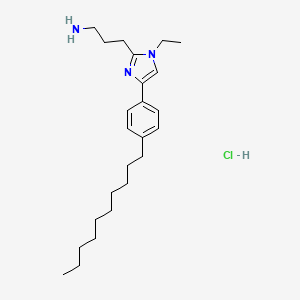

Molecular Formula |

C24H40ClN3 |

|---|---|

Molecular Weight |

406.0 g/mol |

IUPAC Name |

3-[4-(4-decylphenyl)-1-ethylimidazol-2-yl]propan-1-amine;hydrochloride |

InChI |

InChI=1S/C24H39N3.ClH/c1-3-5-6-7-8-9-10-11-13-21-15-17-22(18-16-21)23-20-27(4-2)24(26-23)14-12-19-25;/h15-18,20H,3-14,19,25H2,1-2H3;1H |

InChI Key |

ICRJUOPKZASPRA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(C=C1)C2=CN(C(=N2)CCCN)CC.Cl |

Origin of Product |

United States |

Foundational & Exploratory

discovery and development of Spns2-IN-1

An in-depth technical guide to the discovery and development of Spns2 inhibitors, with a focus on the core compounds that have paved the way for therapeutic exploration.

Introduction

Sphingosine-1-phosphate (S1P) is a critical signaling lipid involved in a multitude of physiological processes, including immune cell trafficking, vascular development, and auditory function.[1][2] S1P exerts its effects by binding to five specific G-protein-coupled receptors (S1P1-5).[3][4] The transporter Spinster homolog 2 (Spns2) plays a crucial role in exporting S1P from cells, thereby regulating extracellular S1P concentrations and downstream signaling.[1][2] Abnormal S1P signaling is implicated in various pathologies such as autoimmune diseases, cancer, and inflammatory disorders.[1] Consequently, inhibiting Spns2 to modulate S1P levels has emerged as a promising therapeutic strategy.[1] This document provides a detailed overview of the discovery and development of Spns2 inhibitors, focusing on the pioneering compounds in this class.

Discovery and Development of Spns2 Inhibitors

The journey to identify Spns2 inhibitors began with the screening of an in-house library of compounds, initially developed as sphingosine kinase (SphK) inhibitors.[3] This screening led to the identification of an initial hit, a guanidine-containing oxadiazole derivative (compound 11), which, fortunately, showed minimal activity against SphK isoforms.[3] This compound served as the foundational scaffold for further development.

A systematic structure-activity relationship (SAR) study was undertaken, modifying three distinct regions of the initial hit: the polar head group, the central linker, and the hydrophobic tail.[3] This medicinal chemistry campaign led to the discovery of the first potent and in vivo active Spns2 inhibitor, 16d (SLF1081851) .[3][4] Further optimization of a different scaffold, benzoxazole, resulted in the development of an even more potent, orally bioavailable inhibitor, 11i (SLF80821178) .[5][6]

The mechanism of action of these inhibitors involves blocking the S1P export function of Spns2.[1] Cryo-electron microscopy studies have revealed that the inhibitor 16d locks Spns2 in an inward-facing conformation, thereby preventing the transport of S1P.[2][7]

Quantitative Data

The following tables summarize the key quantitative data for the representative Spns2 inhibitors.

Table 1: In Vitro Potency of Spns2 Inhibitors

| Compound | Target | Assay System | IC50 | Citation |

| 16d (SLF1081851) | Spns2 | S1P release from HeLa cells | 1.93 µM | [3][4] |

| 16d (SLF1081851) | Spns2 | NBD-S1P export from HEK293 cells | ~6 µM | [2] |

| 11i (SLF80821178) | Spns2 | S1P release from HeLa cells | 51 ± 3 nM | [5][6] |

Table 2: In Vivo Effects of Spns2 Inhibitors in Mice

| Compound | Dose and Route | Effect | Citation |

| 16d (SLF1081851) | Not specified | Significant decrease in circulating lymphocyte counts | [3][8] |

| 11i (SLF80821178) | Intraperitoneal or Oral | ~50% reduction in circulating lymphocyte counts | [5][6] |

| 11i (SLF80821178) | Intraperitoneal or Oral | No significant change in plasma S1P levels | [5] |

Experimental Protocols

Spns2-Mediated S1P Export Inhibition Assay

This assay quantifies the ability of a compound to inhibit the transport of S1P out of cells overexpressing Spns2.

Cell Culture and Transfection:

-

HeLa cells are cultured in appropriate media.[3]

-

Cells are transfected with a plasmid encoding for human Spns2.[5]

Inhibition Assay:

-

Transfected cells are seeded in plates.[9]

-

The following day, the cells are treated with the test compound at various concentrations.[9]

-

To facilitate S1P production, cells can be supplied with a precursor like NBD-Sphingosine.[2]

-

After an incubation period (e.g., 60 minutes at 37°C), the cell media (supernatant) is collected.[2]

Quantification of S1P:

-

S1P is extracted from the collected media.[3]

-

The concentration of S1P in the media is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][5]

-

The inhibitory activity of the compound is determined by comparing the S1P concentration in the media of treated cells to that of untreated controls.[3] The results are often expressed as a percentage of inhibition or used to calculate an IC50 value.[2]

In Vivo Lymphocyte Counting in Mice

This protocol assesses the in vivo efficacy of Spns2 inhibitors by measuring their effect on circulating lymphocyte counts, a key phenotype of Spns2 inhibition or deficiency.[3][10]

Animal Handling and Dosing:

-

Mice are used for these experiments.[3] All animal protocols must be approved by an Animal Care and Use Committee.[5]

-

The test compound (e.g., 11i) is administered to the mice via the desired route, such as intraperitoneal (IP) or oral (PO) gavage.[5]

Blood Collection and Analysis:

-

At a specified time point after administration (e.g., 4 hours), blood samples are collected from the mice.[5]

-

A complete blood count (CBC) is performed to determine the number of circulating lymphocytes.[10]

-

The lymphocyte counts in the treated group are compared to a vehicle-treated control group to determine the extent of lymphopenia.[5]

Visualizations

Caption: S1P signaling pathway and the inhibitory action of Spns2 inhibitors.

Caption: Workflow for the discovery and development of Spns2 inhibitors.

References

- 1. What are SPNS2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Structural and functional insights into Spns2-mediated transport of sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural and functional insights into Spns2-mediated transport of sphingosine-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

The Role of Spinster Homolog 2 (Spns2) in Lymphocyte Trafficking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinster homolog 2 (Spns2), a member of the major facilitator superfamily of transporters, plays a pivotal role in the regulation of lymphocyte trafficking. It functions as a transporter for the signaling lipid sphingosine-1-phosphate (S1P), creating an essential S1P gradient that governs the egress of lymphocytes from lymphoid organs. This technical guide provides an in-depth overview of the function of Spns2 in the immune system, with a focus on its role in lymphocyte trafficking. We will detail the quantitative effects of Spns2 deficiency on lymphocyte populations, outline key experimental protocols for studying its function, and visualize the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of targeting Spns2 for immunomodulation.

Introduction

The trafficking of lymphocytes between the blood, lymph, and secondary lymphoid organs is a tightly regulated process crucial for immune surveillance and the generation of adaptive immune responses. A key regulator of this process is the lipid mediator sphingosine-1-phosphate (S1P). The egress of lymphocytes, particularly T and B cells, from lymphoid organs is dependent on an S1P gradient, with low concentrations within the lymphoid tissue and high concentrations in the efferent lymph and blood. Lymphocytes express S1P receptors (primarily S1PR1), and the engagement of these receptors by the S1P gradient is the signal that directs their exit.

Spns2 has been identified as a critical S1P transporter responsible for establishing and maintaining this vital S1P gradient.[1][2][3] It is highly expressed in endothelial cells, particularly lymphatic endothelial cells, where it facilitates the export of intracellular S1P into the lymph and blood.[1][2][4] This guide will explore the molecular mechanisms of Spns2-mediated S1P transport and its profound impact on lymphocyte trafficking and immune responses.

Spns2 and the S1P Gradient in Lymphocyte Egress

The prevailing model of lymphocyte egress posits that a steep S1P concentration gradient between the lymphoid parenchyma and the efferent lymphatics is necessary to guide lymphocytes out of the lymph nodes. Spns2, located on the basolateral membrane of lymphatic endothelial cells, is the primary transporter responsible for secreting S1P into the lymph, thus creating this essential gradient.[5][6] Studies using Spns2-deficient mice have unequivocally demonstrated its critical role; these mice exhibit a profound reduction in lymph S1P levels, leading to a failure of lymphocyte egress and consequent lymphopenia in the peripheral circulation.[5][6][7]

Interestingly, the role of Spns2 in maintaining plasma S1P levels is less pronounced.[5][6] While some studies report a modest reduction in plasma S1P in Spns2-knockout mice, others show no significant change.[7][8] This suggests the existence of other S1P transporters, such as Mfsd2b expressed by red blood cells, that are major contributors to the plasma S1P pool.[9] This differential requirement for Spns2 in lymph versus plasma S1P highlights its potential as a specific therapeutic target for modulating immune responses with potentially fewer systemic side effects.[5][6]

Quantitative Data on the Effects of Spns2 Deficiency

The phenotype of Spns2-deficient mice is characterized by a significant alteration in lymphocyte distribution. The following tables summarize the quantitative data from various studies, highlighting the impact of Spns2 loss on lymphocyte populations in different lymphoid compartments.

Table 1: Lymphocyte Counts in Peripheral Blood of Spns2 Knockout (KO) vs. Wild-Type (WT) Mice

| Lymphocyte Subset | Spns2 KO (cells/μl) | Wild-Type (WT) (cells/μl) | Fold Change (KO/WT) | Reference |

| Total Lymphocytes | ~1,000 | ~4,500 | ~0.22 | [7] |

| CD4+ T Cells | ~200 | ~1,200 | ~0.17 | [7] |

| CD8+ T Cells | ~100 | ~600 | ~0.17 | [7] |

| B220+ B Cells | ~400 | ~2,500 | ~0.16 | [7] |

Table 2: Lymphocyte Populations in Lymphoid Organs of Spns2 Knockout (KO) vs. Wild-Type (WT) Mice

| Organ | Lymphocyte Subset | Spns2 KO (cell number) | Wild-Type (WT) (cell number) | Fold Change (KO/WT) | Reference |

| Thymus | CD4 Single Positive | Increased | Normal | >1 | [7] |

| CD8 Single Positive | Increased | Normal | >1 | [7] | |

| Spleen | Total Lymphocytes | Decreased | Normal | <1 | [7] |

| CD4+ T Cells | Decreased | Normal | <1 | [7] | |

| CD8+ T Cells | Decreased | Normal | <1 | [7] | |

| B220+ B Cells | Decreased | Normal | <1 | [7] | |

| Lymph Nodes | Total Lymphocytes | Increased | Normal | >1 | [5] |

Table 3: S1P Concentrations in Spns2 Knockout (KO) vs. Wild-Type (WT) Mice

| Fluid | Spns2 KO (nM) | Wild-Type (WT) (nM) | Fold Change (KO/WT) | Reference |

| Lymph | ~10 | ~150 | ~0.07 | [5] |

| Plasma | ~400 | ~600 | ~0.67 | [7] |

| Plasma | No significant change | Normal | ~1 | [8] |

Signaling Pathways and Experimental Workflows

Spns2-Mediated S1P Signaling Pathway for Lymphocyte Egress

The following diagram illustrates the central role of Spns2 in creating the S1P gradient that drives lymphocyte egress from the lymph node.

Caption: Spns2 on LECs transports S1P into the lymph, creating a high S1P concentration that guides lymphocyte egress.

Experimental Workflow for Analyzing Lymphocyte Trafficking in Spns2 KO Mice

This diagram outlines a typical experimental workflow to investigate the impact of Spns2 deficiency on lymphocyte populations.

References

- 1. Small Molecule Inhibitors of SPNS2 for the Treatment of Chronic Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]

- 2. Measurement of the Spatial Distribution of S1P in Small Quantities of Tissues: Development and Application of a Highly Sensitive LC-MS/MS Method Combined with Laser Microdissection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bowdish.ca [bowdish.ca]

- 4. researchgate.net [researchgate.net]

- 5. The transporter Spns2 is required for secretion of lymph but not plasma sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Generation of Bone Marrow and Fetal Liver Chimeric Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mouse SPNS2 Functions as a Sphingosine-1-Phosphate Transporter in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The vascular S1P gradient—Cellular sources and biological significance - PMC [pmc.ncbi.nlm.nih.gov]

understanding the function of spinster homolog 2

An In-depth Technical Guide on the Core Function of Spinster Homolog 2 (SPNS2)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Spinster homolog 2 (SPNS2) is a transmembrane protein belonging to the major facilitator superfamily (MFS) of transporters.[1][2] Its primary and most critical function is the transport of the bioactive signaling lipid, sphingosine-1-phosphate (S1P), from the intracellular environment to the extracellular space.[1][2] This export mechanism is fundamental to establishing the S1P concentration gradients required for "inside-out" signaling, where intracellularly produced S1P acts on cell surface G protein-coupled receptors (GPCRs), S1PR1-5.[3][4] SPNS2-mediated S1P transport is a pivotal process in immunology, particularly in regulating lymphocyte trafficking, and is implicated in a wide range of physiological and pathological processes, including vascular development, inflammation, autoimmune diseases, and cancer.[2][5] Consequently, SPNS2 has emerged as a promising therapeutic target for modulating these conditions.[1][6]

Molecular Profile and Transport Mechanism

1.1. Structure SPNS2 is a multi-transmembrane protein that, consistent with the MFS transporter family, features 12 transmembrane helices.[2][7] These helices are organized into two pseudosymmetric six-helix bundles, forming the N-terminal and C-terminal domains.[7] Cryo-electron microscopy (cryo-EM) studies have revealed the structural basis of its function, capturing SPNS2 in inward-facing and outward-facing conformations, which is characteristic of the alternating access mechanism of MFS transporters.[7][8] The transporter possesses a hydrophobic pocket that accommodates the lipophilic tail of S1P and a charged central cavity for the phosphate headgroup.[7]

1.2. Mechanism of S1P Transport SPNS2 functions as a facilitated diffuser, a mechanism distinct from other MFS lipid transporters.[8] It is a non-ATP-dependent transporter that moves S1P across the cell membrane.[4][9] The transport cycle involves the oscillation between inward- and outward-facing states to allow alternating access to the S1P binding pocket.[8] Key positively charged residues, such as R119 and R227, are critical for interacting with the phosphate group of S1P and facilitating its movement through the transporter.[10] Functional analyses show that SPNS2's transport activity is not dependent on a proton or sodium/potassium gradient.[7] In addition to endogenous S1P and dihydro-S1P, SPNS2 can also transport S1P analogs like the phosphorylated form of FTY720 (fingolimod).[4][11]

Core Function: Regulation of S1P Signaling

The central function of SPNS2 is to export intracellularly synthesized S1P, enabling it to act as an extracellular signaling molecule. This process is fundamental to numerous downstream cellular responses.

2.1. S1P Synthesis and Export Pathway Intracellularly, sphingosine is phosphorylated by two isoenzymes, Sphingosine Kinase 1 (SphK1) and SphK2, to produce S1P.[4][8] SPNS2, located on the plasma membrane, then transports S1P out of the cell.[2][4] This exported S1P can then bind in an autocrine or paracrine fashion to its five specific S1P receptors (S1PR1-5) on target cells, initiating downstream signaling cascades.[3][4]

References

- 1. What are SPNS2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Spinster homolog 2 in cancers, its functions and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spinster 2, a sphingosine-1-phosphate transporter, plays a critical role in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New insights into functions of the sphingosine-1-phosphate transporter SPNS2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spinster homolog 2 (SPNS2) deficiency drives endothelial cell senescence and vascular aging via promoting pyruvate metabolism mediated mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SPNS2 enables T cell egress from lymph nodes during an immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis of Sphingosine-1-phosphate transport via human SPNS2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural and functional insights into Spns2-mediated transport of sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spns2/S1P: it takes two to tango with inflammation and metabolic rewiring during sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular basis of Spns2-facilitated sphingosine-1-phosphate transport - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Spns2 SPNS lysolipid transporter 2, sphingosine-1-phosphate [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

Spns2 as a Therapeutic Target in Autoimmune Disease: A Technical Guide

Introduction: The Critical Role of Spns2 in Immune Cell Trafficking

Spinster homolog 2 (Spns2) is a transmembrane protein belonging to the major facilitator superfamily of transporters.[1][2] Its primary function is to transport the bioactive signaling lipid, sphingosine-1-phosphate (S1P), out of cells.[2] This extracellular transport of S1P is a critical process in the regulation of the immune system. S1P acts as a chemoattractant, guiding the egress of lymphocytes, such as T cells and B cells, from primary and secondary lymphoid organs into the circulatory and lymphatic systems.[3][4] This process is mediated by the interaction of extracellular S1P with its G protein-coupled receptors, particularly S1P receptor 1 (S1PR1), on the surface of lymphocytes.[4]

The concentration gradient of S1P between lymphoid tissues (low S1P) and the blood/lymph (high S1P) is essential for proper immune cell trafficking.[4] Spns2, predominantly expressed on endothelial cells, is a key regulator of this gradient, particularly in the lymphatic system.[5][6] By exporting S1P into the lymph, Spns2 facilitates the exit of T cells from lymph nodes.[4][7] Dysregulation of this pathway, leading to inappropriate lymphocyte migration and accumulation in tissues, is a hallmark of many autoimmune diseases.[2][8] Consequently, targeting Spns2 to modulate S1P levels presents a promising therapeutic strategy for these conditions.[2][7] This guide provides an in-depth overview of Spns2 as a therapeutic target, summarizing key quantitative data, experimental protocols, and the underlying signaling pathways.

Quantitative Data on Spns2 Function and Inhibition

The functional importance of Spns2 in immune regulation has been extensively studied using knockout mouse models and small molecule inhibitors. The following tables summarize key quantitative findings from this research.

Table 1: Phenotypic Characterization of Spns2 Knockout (KO) Mice

| Parameter | Wild-Type (WT) Mice | Spns2 KO Mice | Percentage Change | Reference(s) |

| Peripheral Blood Lymphocytes | ||||

| Total Lymphocyte Count | Normal | ~50% decrease | ↓ ~50% | [9] |

| Thymus | ||||

| Mature Single-Positive T Cells | Normal | Significant increase | ↑ | [1][10] |

| Spleen & Bone Marrow | ||||

| Mature B Cells | Normal | Selective reduction | ↓ | [1][10] |

| S1P Levels | ||||

| Plasma S1P | Normal | ~40% decrease | ↓ ~40% | [11] |

| Lymph S1P | Normal | Nearly undetectable | ↓ ~100% | [9] |

Table 2: Efficacy of Spns2 Deletion in a Mouse Model of Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)

| Parameter | Wild-Type (WT) Mice | Spns2 KO Mice | Observation | Reference(s) |

| EAE Incidence | ~90% | <20% | Significant protection | [8] |

| Mean Maximal Clinical Score | ~3.5 | Markedly reduced | Reduced disease severity | [8] |

| CNS T Cell Infiltration | Present | Substantially reduced | Reduced inflammation | [4] |

Table 3: Effects of Pharmacological Spns2 Inhibition

| Inhibitor | Dosage/Model | Effect on Lymphocyte Counts | Effect on S1P Levels | Reference(s) |

| Lead Candidate Small Molecule | Daily administration in mice | ~60% reduction in T cells | ~25% decrease | [7][12] |

| SLR1012402 | 10 mg/kg in mice | Lower levels of circulating lymphocytes | Not specified | [13] |

| SLF80821178 (STB) | Dose-dependent in rodents | Maximal reduction of ~50% | Minimal impact on plasma or lymph S1P | [14][15] |

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for understanding the therapeutic targeting of Spns2.

Caption: The Spns2-S1P signaling pathway controlling lymphocyte egress.

Caption: Therapeutic mechanism of Spns2 inhibition in autoimmune disease.

Caption: Experimental workflow for evaluating Spns2 inhibitors.

Detailed Experimental Protocols

Generation and Analysis of Spns2 Knockout Mice

-

Gene Targeting: Spns2-null mouse lines, such as those carrying the Spns2tm1a(KOMP)Wtsi allele, are generated as part of large-scale consortiums like the International Knockout Mouse Consortium (IKMC).[1] This typically involves inserting a gene-trap cassette into an intron of the Spns2 gene in embryonic stem cells, followed by the generation of chimeric mice.[1]

-

Genotyping: Mice are genotyped using PCR analysis of tail DNA to distinguish between wild-type, heterozygous, and homozygous knockout animals.

-

Phenotypic Analysis: A comprehensive immunological phenotype is assessed. This includes:

-

Flow Cytometry: Single-cell suspensions are prepared from blood, thymus, spleen, lymph nodes, and bone marrow. Cells are stained with fluorescently-labeled antibodies against cell surface markers (e.g., CD4, CD8, B220, IgM) to quantify different lymphocyte populations.[1]

-

Immunohistochemistry: Tissues are sectioned and stained to visualize the localization of immune cells within the lymphoid organs.

-

Induction and Assessment of Experimental Autoimmune Encephalomyelitis (EAE)

-

Induction: EAE, a common model for multiple sclerosis, is induced in mice (e.g., C57BL/6 strain) by immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) emulsified in Complete Freund's Adjuvant (CFA).[8] Mice also receive intraperitoneal injections of pertussis toxin on day 0 and day 2 post-immunization to facilitate the entry of inflammatory cells into the central nervous system.

-

Clinical Scoring: Mice are monitored daily for clinical signs of disease, which are scored on a scale of 0 to 5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund state

-

-

Histology: At the end of the experiment, brains and spinal cords are harvested, fixed, and stained (e.g., with Hematoxylin and Eosin - H&E) to assess the extent of inflammatory cell infiltration and demyelination.[8]

Bone Marrow Chimera Experiments

-

Purpose: To determine whether the immunological phenotype of Spns2 deficiency is due to its function in hematopoietic or non-hematopoietic (stromal) cells.[1][16]

-

Procedure:

-

Recipient mice (e.g., wild-type and Spns2 KO) are lethally irradiated to ablate their native hematopoietic system.

-

Bone marrow cells are harvested from donor mice (e.g., wild-type or Spns2 KO).

-

Recipient mice are reconstituted via intravenous injection of donor bone marrow cells.

-

After a period of reconstitution (e.g., 8 weeks), the immune cell populations in the chimeric mice are analyzed by flow cytometry.

-

-

Interpretation: Studies have shown that the phenotype is driven by Spns2 expression in non-hematopoietic cells, as wild-type bone marrow cannot rescue the lymphocyte trafficking defects in Spns2 KO recipients.[1][16]

S1P Export and Quantification Assays

-

Cell-Based S1P Export Assay:

-

A cell line (e.g., HEK293) is engineered to stably express sphingosine kinase 1 (SphK1).[17]

-

These cells are then transfected with a construct expressing the Spns2 transporter.

-

A fluorescent S1P precursor, NBD-sphingosine, is added to the cell culture medium.

-

The cells take up the precursor and convert it to fluorescent NBD-S1P.

-

The export of NBD-S1P into the medium, mediated by Spns2, is measured by detecting the fluorescence in the supernatant. This assay is used to screen for Spns2 inhibitors.[17]

-

-

Quantification of S1P in Biological Samples:

-

Blood plasma or lymph is collected from mice.

-

Lipids are extracted from the samples.

-

S1P levels are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[15]

-

Therapeutic Rationale and Advantages

Targeting Spns2 offers a distinct and potentially safer approach to modulating S1P signaling compared to existing therapies that directly target S1P receptors.

-

Spatially-Specific Action: Spns2 inhibition primarily affects the S1P gradient in the lymph, leading to a spatially-specific trapping of lymphocytes within lymph nodes.[7][12] This contrasts with S1P receptor modulators like Fingolimod (FTY720), which act systemically.

-

Improved Safety Profile: S1P receptors are expressed on various cell types, including cardiomyocytes. Direct agonism of S1PR1 can lead to cardiovascular side effects, such as bradycardia (a slow heart rate), particularly upon initiation of therapy.[15] Since Spns2 does not play a critical functional role in the cardiovascular system, its inhibition is expected to have a lower risk of such adverse effects.[7] Preclinical studies with Spns2 inhibitors have not shown the bradycardia associated with S1P receptor modulators.[14][15]

-

Validated Target: Genetic deletion of Spns2 in mice has consistently demonstrated protection in various models of autoimmune and inflammatory diseases, including EAE, colitis, and collagen-induced arthritis, providing strong validation for Spns2 as a therapeutic target.[8]

Conclusion and Future Directions

Spns2 is a pivotal regulator of the S1P signaling pathway, controlling the crucial process of lymphocyte egress from lymphoid organs. Its role in mediating immune cell trafficking makes it a highly attractive target for the treatment of autoimmune diseases. The therapeutic strategy of inhibiting Spns2 to sequester pathogenic lymphocytes in lymph nodes is supported by a wealth of preclinical data from genetic and pharmacological studies. This approach promises a more targeted immunomodulation with a potentially superior safety profile compared to direct S1P receptor modulators.

The development of potent and specific small molecule inhibitors of Spns2 is an active area of research.[7][13] Future work will focus on optimizing these compounds for clinical development, including comprehensive safety and efficacy studies. The translation of this promising preclinical research into effective therapies holds the potential to significantly improve the management of a wide range of debilitating autoimmune disorders.

References

- 1. The Role of Sphingosine-1-phosphate Transporter Spns2 in Immune System Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are SPNS2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. SPNS2 enables T cell egress from lymph nodes during an immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The sphingosine-1-phosphate transporter Spns2 expressed on endothelial cells regulates lymphocyte trafficking in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingosine 1-phosphate receptor-targeted therapeutics in rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small Molecule Inhibitors of SPNS2 for the Treatment of Chronic Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]

- 8. Spinster 2, a sphingosine-1-phosphate transporter, plays a critical role in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. research.sahmri.org.au [research.sahmri.org.au]

- 11. Mouse SPNS2 Functions as a Sphingosine-1-Phosphate Transporter in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. license.tov.med.nyu.edu [license.tov.med.nyu.edu]

- 13. Development of Spns2 inhibitors for the treatment of chronic kidney disease | Poster Board #510 - American Chemical Society [acs.digitellinc.com]

- 14. biorxiv.org [biorxiv.org]

- 15. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Structural and functional insights into Spns2-mediated transport of sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking New Therapeutic Avenues: A Technical Guide to Spns2-IN-1 Target Validation

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the target validation of Spns2-IN-1, a first-in-class inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2). This document details the core mechanism of action, summarizes key quantitative data from preclinical studies, and provides comprehensive experimental protocols for the validation of Spns2 as a therapeutic target.

Introduction: The Role of Spns2 in S1P Signaling

Sphingosine-1-phosphate (S1P) is a critical signaling lipid that regulates a wide array of physiological processes, including lymphocyte trafficking, vascular development, and immune responses.[1] The biological activity of S1P is mediated through its interaction with five specific G protein-coupled receptors (S1P1-5). S1P is synthesized intracellularly and must be exported to the extracellular environment to engage its receptors. Spns2, a member of the major facilitator superfamily (MFS) of transporters, is a key protein responsible for this S1P export, particularly from endothelial cells.[1]

By controlling the extracellular S1P gradient, Spns2 plays a pivotal role in guiding lymphocytes from lymphoid organs into circulation. Dysregulation of S1P signaling is implicated in various autoimmune diseases, inflammatory conditions, and cancer.[1] Therefore, inhibition of Spns2 presents a compelling therapeutic strategy to modulate S1P signaling and ameliorate these pathological conditions.

Mechanism of Action of this compound

This compound (also known as 16d and SLF1081851) is a small molecule inhibitor designed to block the S1P transport function of Spns2. By binding to the transporter, this compound prevents the export of S1P from the cell, leading to a reduction in extracellular S1P concentrations.[1] This disruption of the S1P gradient effectively traps lymphocytes in the lymph nodes, preventing their migration to sites of inflammation. This mechanism of action has been validated through a series of in vitro and in vivo experiments.

Quantitative Data Summary

The following tables summarize the key quantitative data for Spns2 inhibitors from published studies.

| Inhibitor Name | Alias(es) | IC50 (HeLa Cells) | IC50 (HEK293 Cells) | Key Findings | Reference(s) |

| This compound | 16d, SLF1081851 | 1.93 µM | ~6 µM | First-in-class in vivo active Spns2 inhibitor. Demonstrates dose-dependent inhibition of S1P release. | [2] |

| SLF80821178 | - | 51 nM | Not Reported | A more potent, orally bioavailable Spns2 inhibitor. | [3] |

| SLB1122168 | - | 94 ± 6 nM | Not Reported | Potent inhibitor identified through structure-activity relationship studies. | [4] |

| Study Type | Animal Model | Compound | Dose | Key Pharmacodynamic Effect | Reference(s) |

| In Vivo | Mice | This compound (SLF1081851) | 20 mg/kg (i.p.) | Significant decrease in circulating lymphocyte counts. | [2] |

| In Vivo | Rats | This compound (SLF1081851) | Not specified | Significant decrease in circulating lymphocyte counts and plasma S1P. | [2] |

| In Vivo | Mice | SLF80821178 | 3, 10, and 30 mg/kg (i.p. and oral) | Dose-dependent decrease in circulating lymphocytes, with a maximal reduction of ~50%. | [3] |

Experimental Protocols

In Vitro S1P Export Assay (HeLa Cells)

This assay quantifies the ability of a test compound to inhibit the Spns2-mediated export of S1P from cultured cells.

Materials:

-

HeLa cells stably overexpressing mouse Spns2

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

G418 (selection antibiotic)

-

Test compound (e.g., this compound) dissolved in DMSO

-

4-deoxypyridoxine, sodium fluoride, and sodium vanadate (S1P degradation inhibitors)

-

LC-MS/MS system

Protocol:

-

Cell Culture: Culture HeLa-Spns2 cells in DMEM supplemented with 10% FBS and G418.

-

Cell Plating: Seed cells in a 24-well plate and allow them to adhere overnight.

-

Inhibitor Treatment:

-

Wash cells with serum-free DMEM.

-

Add fresh serum-free DMEM containing the S1P degradation inhibitors (1 mM 4-deoxypyridoxine, 2 mM NaF, 0.2 mM Na3VO4).[1]

-

Add the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a DMSO vehicle control.

-

Incubate for the desired time (e.g., 4 hours).

-

-

Sample Collection: Collect the cell culture supernatant.

-

Sample Preparation for LC-MS/MS:

-

To 1.8 mL of media, add 2.5 pmoles of an internal standard (d7-S1P).

-

Precipitate protein by adding 0.2 mL of 100% trichloroacetic acid.

-

Centrifuge to pellet the precipitated protein.

-

Wash the pellet with cold water and then resuspend in 0.3 mL of LC-MS grade methanol.

-

Centrifuge again and transfer the supernatant to LC vials for analysis.[5]

-

-

LC-MS/MS Analysis: Quantify the S1P concentration in the supernatant using a validated LC-MS/MS method.[5]

-

Data Analysis: Calculate the percent inhibition of S1P export for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Lymphocyte Count Assay (Mice)

This assay assesses the in vivo efficacy of an Spns2 inhibitor by measuring its effect on circulating lymphocyte counts, a key pharmacodynamic marker of Spns2 inhibition.

Materials:

-

C57BL/6 mice

-

Test compound (e.g., this compound) formulated for in vivo administration (e.g., in a solution of 5% DMSO, 5% Tween 80, and 90% saline)

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Automated hematology analyzer

Protocol:

-

Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.

-

Compound Administration: Administer the test compound to the mice via the desired route (e.g., intraperitoneal injection or oral gavage) at various doses. Include a vehicle control group.

-

Blood Collection: At a specified time point post-administration (e.g., 4 hours), collect a small volume of blood (e.g., 20 µL) from each mouse via a standard method (e.g., tail vein or retro-orbital bleed) into EDTA-coated tubes.[6]

-

Lymphocyte Counting: Analyze the whole blood samples using an automated hematology analyzer to determine the absolute lymphocyte count.

-

Data Analysis: Compare the lymphocyte counts in the treated groups to the vehicle control group. Calculate the percent reduction in lymphocytes for each dose.

Visualizing the Core Concepts

S1P Signaling Pathway and Point of Inhibition

Caption: S1P is synthesized intracellularly, exported by Spns2, and binds to its receptors.

In Vitro S1P Export Assay Workflow

Caption: Workflow for determining the in vitro potency of Spns2 inhibitors.

In Vivo Target Validation Logic

Caption: Logical flow of the in vivo target validation for Spns2 inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

The Dichotomous Role of Spinster Homolog 2 (Spns2) in Cancer Progression: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Spinster homolog 2 (Spns2) is a transmembrane protein identified as a specific transporter of the bioactive signaling lipid, sphingosine-1-phosphate (S1P). By controlling the efflux of intracellular S1P, Spns2 plays a critical role in establishing the S1P concentration gradient essential for a myriad of physiological processes. In the context of oncology, Spns2 emerges as a molecule of significant complexity, exhibiting a dichotomous role that is highly dependent on the specific cancer type, its stage, and the tumor microenvironment. Emerging evidence points to its function as both a promoter and a suppressor of tumorigenesis, influencing cancer cell proliferation, migration, invasion, and the host anti-tumor immune response. This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and experimental methodologies central to understanding the multifaceted role of Spns2 in cancer progression, with a focus on its potential as a therapeutic target.

Introduction: The Spns2-S1P Axis in Cancer Biology

Sphingosine-1-phosphate (S1P) is a pleiotropic signaling molecule that regulates critical cellular processes, including survival, proliferation, migration, angiogenesis, and immune cell trafficking.[1][2] S1P exerts most of its effects by binding to a family of five G protein-coupled receptors (S1PR1-5) on the cell surface.[1] Since S1P is synthesized intracellularly, its export into the extracellular space is a crucial regulatory step. Spns2, a member of the major facilitator superfamily of transporters, has been identified as a key, non-ATP-dependent transporter responsible for this S1P efflux.[3][4] This "inside-out" signaling mechanism establishes the S1P gradients necessary for receptor activation and downstream signal transduction.[1][5][6]

The role of the Spns2-S1P axis in cancer is not straightforward. The expression and function of Spns2 vary significantly across different malignancies, leading to conflicting reports of it acting as a tumor promoter in some contexts and a tumor suppressor in others.[4][7] This guide will dissect these contrasting roles and the signaling networks that underpin them.

The Dual Role of Spns2 in Cancer Progression

The functional outcome of Spns2 expression in cancer is highly context-dependent, presenting a significant challenge and opportunity in cancer research.

Pro-Tumorigenic and Pro-Metastatic Functions

In several cancers, elevated Spns2 expression is associated with a more aggressive phenotype and poorer patient outcomes.

-

Breast, Lung, Ovarian, and Pancreatic Cancers: High Spns2 expression has been positively correlated with poor overall survival in these malignancies.[8]

-

Hepatocellular Carcinoma (HCC): In the specific context of iron deficiency, Spns2 expression promotes HCC metastasis.[9]

-

Mechanism of Action: Overexpression of Spns2 in certain cancer cell lines enhances the export of S1P.[8] This elevated extracellular S1P can then activate S1PR1, leading to the stimulation of the pro-survival PI3K-AKT pathway. This signaling cascade can induce an epithelial-mesenchymal transition (EMT) and promote cancer stem cell-like properties, ultimately increasing cell migration and the potential for lung metastasis.[8] Furthermore, Spns2 can help orchestrate an immunosuppressive tumor microenvironment, and its inhibition has been shown to reactivate anti-tumor immune responses mediated by T cells and myeloid cells.[8]

Anti-Tumorigenic and Tumor-Suppressive Functions

Conversely, in other cancer types, Spns2 acts as a tumor suppressor, with its downregulation correlating with disease progression.

-

Non-Small Cell Lung Cancer (NSCLC): Ectopic expression of Spns2 in NSCLC cells was found to induce apoptosis and reduce cell migration.[10][11] Correspondingly, Spns2 mRNA levels are often reduced in advanced-stage lung cancer patients.[10][12]

-

Colorectal Cancer (CRC): Spns2 expression is frequently lower in advanced CRC stages and in liver metastases compared to early-stage adenomas.[3] The downregulation of Spns2 appears to promote EMT and metastasis, a process mediated through the activation of the AKT signaling pathway.[3]

-

Mechanism of Action: In these contexts, Spns2 can function as a tumor suppressor. For instance, in CRC, Spns2 expression can lead to the upregulation of the tumor suppressor PTEN, which in turn inactivates the pro-proliferative Akt pathway.[2][3] In NSCLC, Spns2 expression impairs pro-survival pathways mediated by GSK-3β and Stat3.[10]

Spns2-Mediated Signaling Pathways

Spns2 primarily exerts its influence on cancer progression by modulating the S1P/S1PR signaling axis, which then triggers a cascade of downstream intracellular pathways.

The Core S1P/S1PR Axis

The fundamental mechanism involves Spns2 transporting S1P out of the cell, where it can bind to S1P receptors on the same cell (autocrine signaling) or neighboring cells (paracrine signaling), including tumor, endothelial, and immune cells.[6]

Caption: Spns2-mediated "inside-out" signaling of S1P in cancer cells.

Key Downstream Pathways

The activation of S1P receptors can trigger several critical signaling pathways with diverse outcomes depending on the cellular context.

-

PI3K/Akt Pathway: This is a central pathway regulating cell survival, proliferation, and growth. In some cancers, Spns2-mediated S1P signaling activates this pathway, promoting tumorigenesis.[13] However, in CRC, Spns2 expression has been shown to suppress the PI3K/Akt pathway by upregulating PTEN.[3]

-

JAK/STAT3 Pathway: This pathway is crucial for cytokine signaling and is often implicated in tumor inflammation, survival, and metastasis.[14][15] In NSCLC, Spns2 expression was found to impair STAT3-mediated pro-survival signals.[10]

-

Epithelial-Mesenchymal Transition (EMT): EMT is a process where epithelial cells acquire mesenchymal characteristics, enhancing their motility and invasiveness.[16][17] Spns2's role in EMT is also dual: in some models, it promotes EMT via S1PR1-AKT signaling,[8] while in CRC, its downregulation is linked to the induction of EMT.[3]

Caption: Context-dependent downstream signaling of Spns2 in cancer.

Quantitative Analysis of Spns2 in Cancer

Quantitative data from various studies underscore the differential expression and functional impact of Spns2 across cancer types.

Table 1: Spns2 Expression Levels in Different Cancers

| Cancer Type | Tissue Context | Spns2 Expression Level | Reference |

| Non-Small Cell Lung Cancer | Advanced Stage vs. Normal Adjacent | Reduced | [10][12] |

| Colorectal Cancer | Advanced Stage vs. Early Adenoma | Lower | [3] |

| Colorectal Cancer | Liver Metastasis vs. Primary Tumor | Lower | [3] |

| Hepatocellular Carcinoma | Advanced HCC vs. Early HCC/Normal Liver | Lower | [18] |

| Breast, Lung, Ovarian | Tumors with Poor Survival | High | [8] |

Table 2: Functional Effects of Spns2 Modulation in Cancer Models

| Cancer Type | Experimental Model | Modulation of Spns2 | Observed Effect | Quantitative Finding | Reference |

| Colorectal Cancer | HCT116 Cells | Overexpression | Inhibition of Invasion | ~50% reduction in invaded cells | [3] |

| Colorectal Cancer | SW480 Cells | Knockdown | Promotion of Invasion | ~2-fold increase in invaded cells | [3] |

| Colorectal Cancer | Mouse Model (HCT116) | Overexpression | Reduced Lung Metastasis | Fewer metastatic nodules | [3] |

| Non-Small Cell Lung Cancer | A549/H1299 Cells | Knockdown | Enhanced Cell Migration | Significant increase in wound closure | [10] |

| Non-Small Cell Lung Cancer | A549 Cells | Knockdown | Increased Intracellular S1P | Significant increase vs. control | [12] |

| Various | HeLa Cells | Overexpression | Increased Extracellular S1P | Dose-dependent increase | [3] |

Key Experimental Methodologies

Reproducible and rigorous experimental protocols are essential for elucidating the role of Spns2. Below are detailed methodologies for key assays.

Caption: Experimental workflow for an in vivo lung metastasis assay.

Transwell Migration and Invasion Assay

This assay is used to quantify the migratory and invasive potential of cancer cells in vitro.[4][9][10][19]

-

1. Chamber Preparation:

-

For invasion assays, thaw Matrigel (e.g., BD Biosciences) on ice. Dilute to 1 mg/mL with cold, serum-free medium.

-

Add 50-100 µL of the diluted Matrigel to the upper chamber of a 24-well Transwell insert (typically 8 µm pore size).

-

Incubate at 37°C for at least 4-6 hours to allow the Matrigel to solidify. For migration assays, this coating step is omitted.

-

-

2. Cell Preparation:

-

Culture cells (e.g., Spns2-knockdown vs. control) to ~80% confluency.

-

Starve cells in serum-free medium for 12-24 hours.

-

Harvest cells using trypsin and resuspend them in serum-free medium at a concentration of 1x10⁵ to 5x10⁵ cells/mL.

-

-

3. Assay Procedure:

-

Add 500-700 µL of complete medium (containing 10-20% FBS as a chemoattractant) to the lower wells of the 24-well plate.[19]

-

Seed 100-200 µL of the prepared cell suspension into the upper chamber of the Transwell inserts.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 12-48 hours (time must be optimized for cell type).

-

-

4. Staining and Quantification:

-

After incubation, carefully remove the non-migrated/non-invaded cells from the top surface of the membrane with a cotton swab.

-

Fix the cells that have migrated to the bottom surface of the membrane with 4% paraformaldehyde or 70% ethanol for 10-20 minutes.[5]

-

Stain the fixed cells with 0.1% Crystal Violet for 20-30 minutes.[19]

-

Gently wash the inserts with PBS to remove excess stain.

-

Allow inserts to air dry, then visualize and count the stained cells in several random fields of view using an inverted microscope.

-

Quantitative Real-Time PCR (qRT-PCR)

This method is used to measure the mRNA expression level of Spns2 and other target genes.[6][11][20]

-

1. RNA Extraction:

-

Isolate total RNA from cultured cells or tissue samples using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent, following the manufacturer's protocol.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

2. cDNA Synthesis (Reverse Transcription):

-

Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV, Invitrogen) with oligo(dT) and/or random hexamer primers.[20]

-

-

3. qPCR Reaction:

-

Prepare the qPCR reaction mix on ice. For a typical 20 µL reaction, combine: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.

-

Run the reaction in a qPCR instrument with a typical cycling program: 95°C for 10 min (activation), followed by 40 cycles of 95°C for 15 s (denaturation) and 60°C for 60 s (annealing/extension).[11]

-

-

4. Data Analysis:

-

Generate a melt curve at the end of the run to verify the specificity of the product.

-

Calculate the relative expression of the target gene (e.g., Spns2) using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).[20]

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins (e.g., Spns2, p-Akt, Akt, E-cadherin) in cell lysates.[7][8][21]

-

1. Protein Extraction:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify it by centrifugation at ~14,000 x g for 15 min at 4°C.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

2. SDS-PAGE and Transfer:

-

Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins based on size by running them on an SDS-polyacrylamide gel (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane via electroblotting.

-

-

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[7]

-

Incubate the membrane with a specific primary antibody (e.g., anti-Spns2, anti-p-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

4. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.

-

Normalize the protein of interest to a loading control like β-actin or GAPDH.

-

S1P Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying S1P levels in biological samples like cell culture media or plasma.[18][22][23][24]

-

1. Sample Preparation and Lipid Extraction:

-

Spike the sample (e.g., 50 µL of plasma or 200 µL of cell media) with a known amount of an internal standard (e.g., C17-S1P or d7-S1P).[22]

-

Perform lipid extraction using a solvent system, often a methanol/chloroform mixture under acidified conditions.[18]

-

Vortex and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent for injection (e.g., methanol).

-

-

2. LC Separation:

-

Inject the sample into a high-performance liquid chromatography (HPLC) system.

-

Separate the lipids using a C18 reversed-phase column with a gradient elution program, typically involving solvents like water, methanol, and formic acid.[22]

-

-

3. MS/MS Detection:

-

The eluent from the LC is directed into a triple-quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

The instrument is set to Multiple Reaction Monitoring (MRM) mode to specifically detect the transition of the S1P precursor ion to a characteristic product ion (e.g., m/z 380.3 → 264.2 for C18-S1P).[23]

-

-

4. Quantification:

-

Generate a standard curve using known concentrations of S1P.

-

Quantify the S1P in the sample by comparing the ratio of the endogenous S1P peak area to the internal standard peak area against the standard curve.

-

Spns2 as a Therapeutic Target

The context-dependent role of Spns2 makes it a compelling but challenging therapeutic target.

-

Spns2 Inhibition: In cancers where Spns2 is pro-tumorigenic (e.g., certain breast cancers, melanoma), inhibiting its function could be a viable strategy.[19] Spns2 inhibitors can disrupt the tumor microenvironment by reducing extracellular S1P levels, thereby impairing tumor growth, angiogenesis, and metastasis.[19] Furthermore, blocking Spns2 may enhance the efficacy of chemo- and immunotherapies.[8][19]

-

Spns2 Activation/Restoration: In cancers where Spns2 is a tumor suppressor (e.g., CRC, NSCLC), strategies to restore its expression or function could be beneficial. This might involve epigenetic drugs to reverse promoter methylation or gene therapies, though these approaches are still highly experimental.

Conclusion

Spns2 stands at a critical junction in cancer biology, acting as a key regulator of the potent S1P signaling axis. Its role is not universal but is instead a nuanced function of the specific tumor biology and microenvironment. This duality, acting as both a promoter and suppressor of cancer progression, highlights the necessity for a deep, context-specific understanding before therapeutic strategies can be effectively designed. For researchers and drug developers, the challenge lies in identifying the specific cancers and patient populations that would benefit from either inhibiting or augmenting Spns2 activity. The continued development of precise experimental models and potent, selective modulators of Spns2 will be paramount in translating our understanding of this complex transporter into novel and effective cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. SPNS2 Downregulation Induces EMT and Promotes Colorectal Cancer Metastasis via Activating AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SPNS2 Downregulation Induces EMT and Promotes Colorectal Cancer Metastasis via Activating AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 5. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. clyte.tech [clyte.tech]

- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 8. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]

- 9. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 10. researchgate.net [researchgate.net]

- 11. mcgill.ca [mcgill.ca]

- 12. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. mdpi.com [mdpi.com]

- 18. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 19. Transwell migration and invasion assays [bio-protocol.org]

- 20. elearning.unite.it [elearning.unite.it]

- 21. Western Blot Protocol | Proteintech Group [ptglab.com]

- 22. mdpi.com [mdpi.com]

- 23. Measurement of the Spatial Distribution of S1P in Small Quantities of Tissues: Development and Application of a Highly Sensitive LC-MS/MS Method Combined with Laser Microdissection - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Spns2-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinster homolog 2 (Spns2) is a transporter protein responsible for the export of sphingosine-1-phosphate (S1P), a critical signaling lipid that regulates a multitude of physiological processes, including immune cell trafficking, vascular development, and auditory function.[1] Inhibition of Spns2 presents a promising therapeutic strategy for various autoimmune and inflammatory diseases by modulating S1P gradients.[1][2] This document provides detailed application notes and protocols for the in vivo administration of Spns2 inhibitors, with a focus on Spns2-IN-1 (also referred to by its research code SLF1081851) and a related compound, SLF80821178, to guide researchers in their preclinical studies.

This compound and Related Inhibitors

This compound (SLF1081851) is a first-generation inhibitor of Spns2 that has been demonstrated to be active in vivo.[3][4][5] It effectively reduces circulating lymphocytes, a key pharmacodynamic marker of Spns2 inhibition.[3][4] A subsequent, more potent and orally bioavailable inhibitor, SLF80821178, has also been developed.[6][7] These compounds serve as valuable tools for investigating the biological functions of Spns2 and for the preclinical assessment of Spns2 inhibition as a therapeutic approach.

Quantitative Data Summary

The following tables summarize the quantitative data for the in vivo administration of Spns2 inhibitors based on published studies.

Table 1: In Vivo Administration of Spns2 Inhibitor SLF1081851

| Parameter | Details | Reference |

| Animal Model | Mice (C57BL/6j strain), Rats | [3][6] |

| Administration Route | Intraperitoneal (IP) Injection | [4][5] |

| Dosage | 5, 10, or 20 mg/kg | [4] |

| Vehicle | 5% hydroxypropyl-β-cyclodextrin | [8] |

| Frequency | Once daily | [8] |

| Pharmacodynamic Effect | Significant decrease in circulating lymphocytes and plasma S1P | [3][4] |

| Time to Effect | 4 hours post-administration | [4][5] |

Table 2: In Vivo Administration of Spns2 Inhibitor SLF80821178 (11i)

| Parameter | Details | Reference |

| Animal Model | Mice (C57BL/6j strain) | [6] |

| Administration Route | Intraperitoneal (IP) Injection, Oral Gavage (PO) | [6] |

| Dosage (IP) | 3, 10, and 30 mg/kg | [6] |

| Dosage (PO) | 10, 30, and 100 mg/kg | [6] |

| Vehicle | 36.1% PEG400/9.1% ethanol/4.6% solutol/50% H₂O | [6] |

| Pharmacodynamic Effect | Dose-dependent decrease in circulating lymphocytes (up to ~50%) | [6][7] |

| Time to Effect | 4 hours (PO) to 6 hours (IP) post-administration | [6] |

Signaling Pathway

The inhibition of Spns2 disrupts the normal trafficking of lymphocytes from lymphoid organs. Spns2, located on lymphatic endothelial cells, transports S1P into the lymph, creating a concentration gradient that guides lymphocytes expressing the S1P receptor 1 (S1P1) to exit the lymph nodes and enter circulation. By blocking Spns2, this compound reduces the S1P concentration in the lymph, leading to the retention of lymphocytes within the lymph nodes and a subsequent decrease in circulating lymphocytes (lymphopenia).

Caption: S1P signaling pathway and the mechanism of Spns2 inhibition.

Experimental Protocols

Protocol 1: Preparation of this compound (SLF1081851) Dosing Solution

Materials:

-

This compound (SLF1081851) powder

-

Hydroxypropyl-β-cyclodextrin (HPBCD)

-

Sterile water for injection

-

Sterile vials

-

Magnetic stirrer and stir bar

-

Analytical balance

-

Sterile filters (0.22 µm)

Procedure:

-

Calculate the required amount of this compound and HPBCD based on the desired concentration and final volume. For a 10 mg/kg dose in a 25 g mouse with an injection volume of 100 µL, a 2.5 mg/mL solution is needed.

-

Prepare a 5% (w/v) solution of HPBCD in sterile water. For example, to make 10 mL of vehicle, dissolve 0.5 g of HPBCD in 10 mL of sterile water.

-

Gently warm the HPBCD solution while stirring to ensure complete dissolution.

-

Slowly add the pre-weighed this compound powder to the vehicle while continuously stirring.

-

If necessary, sonicate the mixture to aid in dissolution.

-

Once the inhibitor is fully dissolved, sterile filter the solution using a 0.22 µm syringe filter into a sterile vial.

-

Store the dosing solution at 4°C for short-term use. It is recommended to prepare fresh solutions for each experiment.

Protocol 2: Preparation of SLF80821178 Dosing Solution

Materials:

-

SLF80821178 powder

-

Polyethylene glycol 400 (PEG400)

-

Ethanol (200 proof)

-

Solutol HS 15

-

Sterile water for injection

-

Sterile vials

-

Vortex mixer

-

Analytical balance

Procedure:

-

Prepare the vehicle by mixing the components in the following ratio: 36.1% PEG400, 9.1% ethanol, 4.6% Solutol, and 50% sterile water.

-

First, mix the PEG400, ethanol, and Solutol.

-

Add the pre-weighed SLF80821178 powder to this organic mixture and vortex until dissolved.

-

Slowly add the sterile water to the mixture while vortexing to create a clear solution.

-

The final solution can be stored at 4°C.

Protocol 3: Intraperitoneal (IP) Injection in Mice

Materials:

-

Prepared dosing solution

-

Syringes (e.g., 1 mL)

-

Needles (e.g., 27-30 gauge)

-

Animal scale

-

70% ethanol for disinfection

Procedure:

-

Weigh the mouse to determine the correct volume of dosing solution to administer.

-

Restrain the mouse by scruffing the neck and back to expose the abdomen.

-

Tilt the mouse slightly so its head is pointing downwards.

-

Wipe the injection site in the lower right quadrant of the abdomen with 70% ethanol.

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid puncturing any internal organs.

-

Slowly inject the calculated volume of the dosing solution.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any adverse reactions.

Protocol 4: Oral Gavage (PO) in Mice

Materials:

-

Prepared dosing solution

-

Syringes

-

Flexible plastic or stainless steel gavage needles (e.g., 20-22 gauge)

-

Animal scale

Procedure:

-

Weigh the mouse to determine the correct volume of dosing solution.

-

Firmly restrain the mouse, ensuring its head and body are in a straight line.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The needle should pass into the esophagus with minimal resistance. If resistance is met, withdraw and reposition.

-

Slowly administer the dosing solution.

-

Gently remove the gavage needle and return the mouse to its cage.

-

Observe the mouse for any signs of distress or improper dosing (e.g., fluid coming from the nose).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo study using a Spns2 inhibitor.

Caption: A generalized experimental workflow for in vivo studies.

Conclusion

The in vivo administration of Spns2 inhibitors like this compound is a valuable approach for studying the physiological roles of the S1P pathway and for the preclinical evaluation of novel therapeutics for inflammatory and autoimmune diseases. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute their in vivo studies effectively. Adherence to proper animal handling and experimental procedures is crucial for obtaining reliable and reproducible results.

References

- 1. A novel method for oral delivery of drug compounds to the neonatal SMNΔ7 mouse model of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Inhibitors of SPNS2 for the Treatment of Chronic Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. animalcare.ubc.ca [animalcare.ubc.ca]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Screening of Spns2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting cell-based assays to identify and characterize inhibitors of the Sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2). Targeting Spns2 is a promising therapeutic strategy for various chronic inflammatory and autoimmune diseases.[1][2][3]

Introduction to Spns2 and its Role in S1P Signaling

Sphingosine-1-phosphate (S1P) is a critical signaling lipid that regulates a multitude of cellular processes, including immune cell trafficking, angiogenesis, and endothelial barrier function.[4][5][6] S1P is synthesized intracellularly from sphingosine by sphingosine kinases (SphK1 and SphK2).[4] To exert its signaling function in an "outside-in" manner, S1P must be transported out of the cell, a process mediated by specific transporters, most notably Spns2.[1][7] Extracellular S1P then binds to a family of five G protein-coupled receptors (S1P₁₋₅) on the surface of target cells to initiate downstream signaling cascades.[4][5]

The trafficking of lymphocytes from secondary lymphoid organs is particularly dependent on an S1P gradient between the tissue and the circulatory fluids (lymph and blood).[2][7] Spns2 plays a crucial role in establishing this gradient by exporting S1P into the lymph.[2][3] Inhibition of Spns2 disrupts this gradient, leading to the sequestration of lymphocytes within the lymph nodes and a reduction of circulating lymphocytes.[2][5] This mechanism of action makes Spns2 an attractive therapeutic target for autoimmune diseases such as multiple sclerosis and ulcerative colitis, potentially offering a more targeted approach with an improved safety profile compared to direct S1P receptor modulators.[3][8]

Principle of the Spns2 Inhibition Assay

The most common cell-based assay for screening Spns2 inhibitors is a functional, phenotypic assay that measures the amount of S1P exported from cells. The fundamental principle is that the concentration of S1P in the extracellular medium is directly proportional to the activity of the Spns2 transporter. Therefore, in the presence of an Spns2 inhibitor, the amount of exported S1P will decrease. The level of S1P in the culture medium is inversely proportional to the concentration and potency of the inhibitor.[1][4]

This assay can be performed using cell lines that endogenously express Spns2, such as the human monocytic leukemia cell lines U-937 and THP-1, or by using engineered cell lines, such as HeLa or CHO cells, that are transfected to overexpress Spns2.[1][7][9] The quantification of the exported S1P is typically achieved with high sensitivity and specificity using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4][7]

Spns2 Signaling and Assay Workflow

The following diagrams illustrate the key signaling pathway and the general experimental workflow for the Spns2 inhibitor screening assay.

References

- 1. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small Molecule Inhibitors of SPNS2 for the Treatment of Chronic Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]

- 3. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural and functional insights into Spns2-mediated transport of sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Spns2-IN-1 Dosing and Pharmacokinetics in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and pharmacokinetic properties of Spns2 inhibitors in rat models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and metabolic profile of this class of compounds.

Introduction

Spinster homolog 2 (Spns2) is a transporter protein responsible for the export of sphingosine-1-phosphate (S1P), a critical signaling lipid involved in various physiological processes, most notably lymphocyte trafficking. By inhibiting Spns2, the S1P gradient between lymphoid tissues and circulatory fluids is disrupted, leading to the sequestration of lymphocytes within the lymph nodes. This mechanism of action makes Spns2 inhibitors a promising therapeutic strategy for autoimmune diseases and other inflammatory conditions. This document details the pharmacokinetic profiles of two prominent Spns2 inhibitors, SLF1081851 and SLB1122168, in rats and provides standardized protocols for in vivo studies.

Pharmacokinetic Profiles of Spns2 Inhibitors in Rats

The following tables summarize the pharmacokinetic parameters of SLF1081851 (also known as 16d) and SLB1122168 (also known as 33p) following intraperitoneal administration in rats.

Table 1: Pharmacokinetic Parameters of SLF1081851 in Sprague-Dawley Rats [1][2]

| Parameter | Value | Conditions |

| Dose | 10 mg/kg | Single intraperitoneal (IP) injection |

| Animal Model | 4-week-old male Sprague-Dawley rats | n=4 |

| Cmax | 5 µM | Maximum plasma concentration |

| Tmax | 2 hours | Time to reach maximum plasma concentration |

| Plasma Concentration | ≥ 2 µM for at least 24 hours | Sustained plasma levels |

| Half-life (t½) | > 8 hours | Elimination half-life |

| Pharmacodynamic Effect | ~25% decrease in circulating lymphocytes at 4 hours | Biomarker of target engagement |

Table 2: Pharmacokinetic Parameters of SLB1122168 in Rats [3]

| Parameter | Value | Conditions |

| Dose | 10 mg/kg | Single intraperitoneal (IP) injection |

| Animal Model | Rats (strain and age not specified) | - |

| Cmax | 4 µM | Maximum plasma concentration |

| Tmax | 2 hours | Time to reach maximum plasma concentration |

| Plasma Concentration | ≥ 1 µM for 24 hours | Sustained plasma levels |

| Half-life (t½) | 8 hours | Elimination half-life |

| Pharmacodynamic Effect | Dose-dependent decrease in circulating lymphocytes | Biomarker of target engagement |

Experimental Protocols

In Vivo Dosing and Blood Sampling in Rats

This protocol outlines the procedure for intraperitoneal administration of a Spns2 inhibitor to rats and subsequent blood collection for pharmacokinetic and pharmacodynamic analysis.

Materials:

-

Spns2 inhibitor (e.g., SLF1081851)

-

Dosing vehicle (e.g., 50% PEG300 in saline)[4]

-

Sterile syringes and needles (23-25 gauge)

-

Sprague-Dawley rats (male, 4 weeks old)

-

Animal restrainer

-

Antiseptic solution (e.g., 70% ethanol)

-

Blood collection tubes (e.g., EDTA-coated microtubes)

-

Hematology analyzer

-

Centrifuge

Procedure:

-

Animal Acclimatization: Allow rats to acclimatize to the facility for at least one week before the experiment.

-

Dosing Solution Preparation: Prepare the dosing solution by dissolving the Spns2 inhibitor in the chosen vehicle to the desired concentration (e.g., for a 10 mg/kg dose in a 250g rat with a 2.5 ml injection volume, the concentration would be 1 mg/ml). Ensure the solution is sterile.

-

Intraperitoneal (IP) Injection:

-

Weigh the rat to determine the exact volume of dosing solution to be administered. The maximum recommended IP injection volume for rats is 10 ml/kg.

-

Restrain the rat securely, tilting the head downwards.

-

Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.

-

Disinfect the injection site with an antiseptic solution.

-

Insert a 23-25 gauge needle at a 30-40° angle into the peritoneal cavity.

-

Aspirate to ensure the needle has not entered the bladder or intestines.

-

Inject the dosing solution slowly and steadily.

-

Withdraw the needle and return the rat to its cage.

-

-

Blood Collection:

-

At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), collect blood samples (approximately 0.2-0.3 ml per sample) from the tail vein or saphenous vein.

-

For each sample, a portion should be used immediately for lymphocyte counting, and the remainder should be collected in EDTA tubes for plasma preparation.

-

-

Pharmacodynamic Analysis (Lymphocyte Counting):

-

Use a hematology analyzer to determine the absolute lymphocyte count from a small volume of fresh whole blood.

-

-

Pharmacokinetic Analysis (Plasma Preparation):

-

Centrifuge the blood samples in EDTA tubes at a specified speed and duration (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

Carefully collect the supernatant (plasma) and store it at -80°C until LC-MS/MS analysis.

-

Quantification of Spns2 Inhibitor in Rat Plasma by LC-MS/MS

This protocol provides a general framework for the development of an LC-MS/MS method for quantifying a Spns2 inhibitor in rat plasma. Method optimization and validation are crucial for accurate results.

Materials:

-

Rat plasma samples

-

Spns2 inhibitor analytical standard

-

Internal standard (IS), preferably a stable isotope-labeled version of the analyte

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Protein precipitation plates or microcentrifuge tubes

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

C18 reversed-phase HPLC column

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 20 µL of internal standard solution.

-

Add 600 µL of cold acetonitrile to precipitate the proteins.[5]

-

Vortex for 3 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.2-0.4 mL/min.

-

Gradient: Develop a gradient to ensure separation of the analyte from matrix components.

-

-